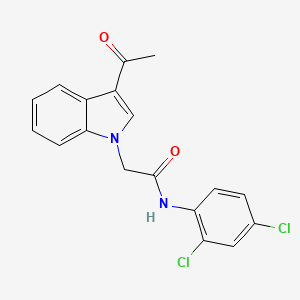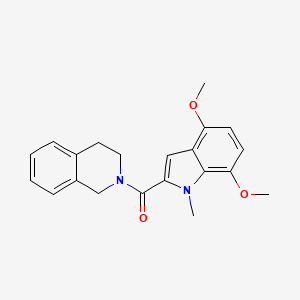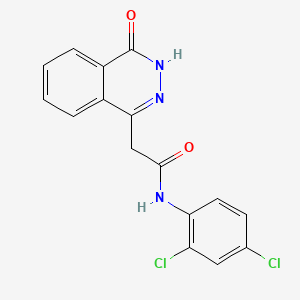![molecular formula C15H17N5OS B10984829 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-benzimidazole-5-carboxamide](/img/structure/B10984829.png)
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-benzimidazole-5-carboxamide .
- It belongs to the class of benzimidazole derivatives .
- Benzimidazoles are heterocyclic compounds containing a benzene ring fused with an imidazole ring.
- This specific compound features a thiadiazole moiety, which contains both sulfur and nitrogen atoms.
- Its chemical formula is C₁₆H₂₂N₄O₂ .
- Now, let’s explore its preparation methods and reactions.
Preparation Methods
- Unfortunately, I couldn’t find direct information on the synthesis of this specific compound. I can provide some general insights:
Synthetic routes: may involve condensation reactions or cyclization processes.
Reaction conditions: would depend on the specific synthetic pathway.
Industrial production methods: likely optimize yield and scalability.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidative processes could modify functional groups.
Reduction: Reduction reactions might reduce specific functional groups.
Substitution: Substituting functional groups can alter its properties.
Common reagents and conditions: would vary based on the specific reaction.
Major products: would depend on the reaction type.
Scientific Research Applications
- This compound has diverse applications:
Chemistry: It could serve as a building block for other molecules.
Biology: It might exhibit biological activity (e.g., enzyme inhibition).
Medicine: Researchers explore its potential as a drug candidate.
Industry: It could be used in materials science or catalysis.
Mechanism of Action
- Unfortunately, I don’t have specific information on its mechanism of action. it likely interacts with cellular targets or pathways.
- Further research would be needed to elucidate its precise effects.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, we can highlight its uniqueness:
- Its combination of benzimidazole, thiadiazole, and amide functionalities sets it apart.
- Similar compounds might include other benzimidazole derivatives or thiadiazoles.
Properties
Molecular Formula |
C15H17N5OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H17N5OS/c1-8(2)6-13-19-20-15(22-13)18-14(21)10-4-5-11-12(7-10)17-9(3)16-11/h4-5,7-8H,6H2,1-3H3,(H,16,17)(H,18,20,21) |
InChI Key |
WBDZLIGDISJDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=NN=C(S3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B10984750.png)
![4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzonitrile](/img/structure/B10984756.png)
![4-(3-chlorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10984771.png)

![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B10984779.png)
![N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycine](/img/structure/B10984795.png)
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide](/img/structure/B10984796.png)
![N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10984797.png)
![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10984802.png)

![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10984818.png)
![4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10984838.png)
![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10984844.png)
